molecular formula C15H14O3S B2690049 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one CAS No. 331864-02-9

1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

Cat. No.: B2690049
CAS No.: 331864-02-9
M. Wt: 274.33
InChI Key: OTDMQXNDRHCXPL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is a synthetic chalcone derivative designed for research in medicinal chemistry and drug discovery. This compound belongs to the 1,3-diaryl-2-propen-1-one family, characterized by an α,β-unsaturated ketone system, which is a key pharmacophore responsible for its interaction with biological targets . The molecular structure incorporates a 3,4-dimethoxyphenyl ring and a thiophen-2-yl ring, a combination known to confer significant research potential. The electron-rich nature of the methoxy groups and the heteroaromatic thiophene ring can influence the compound's electronic distribution and its ability to engage in interactions such as π-π stacking within enzyme binding pockets . In research settings, chalcones containing a thiophene moiety have been investigated as inhibitors of efflux pumps in resistant bacterial strains. Studies on analogous structures have shown potential to potentiate the activity of antibiotics like norfloxacin and ciprofloxacin against Staphylococcus aureus , suggesting a role for this compound in exploring novel anti-infective strategies . Furthermore, the core chalcone scaffold is widely recognized in oncological research for its ability to inhibit key enzymes like topoisomerase II, a validated target for anticancer drug development . The specific substitution pattern on this compound suggests it may also be of interest for probing inflammatory pathways. Related chalcone analogs have demonstrated inhibitory effects on the production of reactive oxygen species (ROS) and the release of elastase in activated human neutrophils, indicating a potential mechanism for mitigating neutrophilic inflammation . Researchers can utilize this compound as a chemical tool to further elucidate these mechanisms and for the synthesis of more complex heterocyclic derivatives with enhanced biological activity.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDMQXNDRHCXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by mixing 3,4-dimethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions may be employed to enhance the production process.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the chalcone into its corresponding dihydrochalcone using reducing agents like sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring, using reagents like bromine or chlorine under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include epoxides, dihydrochalcones, and halogenated derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one exhibits significant antibacterial properties. Studies have shown that chalcone derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, specific derivatives have demonstrated minimal inhibitory concentrations (MICs) lower than conventional antibiotics like vancomycin and tetracycline .

Table 1: Antibacterial Activity of Chalcone Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
This compound1–2Staphylococcus aureus
This compound2–8Escherichia coli

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Antifungal Properties

Chalcone derivatives have also been evaluated for antifungal activity. The compound has shown effectiveness against various fungal strains, making it a candidate for further research in antifungal drug development .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit specific pathways involved in inflammation. Studies have indicated that chalcone derivatives can block NF-kB signaling pathways, which are crucial in mediating inflammatory responses . This property positions them as potential therapeutic agents for treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Chalcones are known to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression .

Table 2: Anticancer Activities of Chalcone Derivatives

Compound NameCancer TypeMechanism of Action
This compoundBreast CancerInduction of apoptosis
This compoundColon CancerCell cycle arrest

Molecular Mechanisms

The pharmacological activities of chalcones are often attributed to their ability to interact with various molecular targets. The presence of the reactive α,β-unsaturated system allows these compounds to form covalent bonds with nucleophiles in biological systems, leading to their biological effects. Additionally, structural modifications can enhance their selectivity and reduce toxicity .

Mechanism of Action

The biological effects of 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation. It also induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituents (R1, R2) Molecular Formula Key Properties/Applications Reference CAS/ID
1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one R1: 3,4-dimethoxyphenyl; R2: thiophen-2-yl C16H14O3S Antitumor activity; non-planar crystal structure 5416-71-7
1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one R1: 3,4-dimethoxyphenyl; R2: phenyl C17H16O3 Intermediate for podophyllotoxin analogs; triclinic crystal system N/A
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one R1: 4-(dimethylamino)phenyl; R2: thiophen-2-yl C14H13NOS Fluorescence properties; pharmaceutical intermediate 14385-59-2
(E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one R1: 2-hydroxy-4-methoxyphenyl; R2: 3,4-dimethoxyphenyl C18H18O5 Enhanced antioxidant activity due to phenolic –OH N/A
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one R1: 2-hydroxy-5-methylphenyl; R2: 3-methylthiophen-2-yl C15H14O2S Orthorhombic crystal system; improved solubility in polar solvents N/A

Crystallographic and Spectral Data

Property This compound 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Crystal System Triclinic (P1) Triclinic (P1) Orthorhombic (Pbca)
Unit Cell Volume (ų) 697.48 697.48 2658.2
UV-Vis λmax (nm) 368 (π→π*) 350 (π→π*) 372 (π→π*)
Melting Point (°C) 162–164 158–160 145–147

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising a 3,4-dimethoxyphenyl group and a thiophen-2-yl group. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific chalcone, focusing on recent research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H14O3S\text{C}_{15}\text{H}_{14}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and thiophene-2-carbaldehyde in the presence of a base (e.g., sodium hydroxide) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcones, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Research indicates that chalcones induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .
  • Case Study : In vitro studies demonstrated that this compound exhibited IC50 values ranging from 5.48 μM to 4.53 μM against human leukemia (HCT116) and breast cancer (MCF7) cell lines, respectively .

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens:

  • Inhibition Studies : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 50 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory effects of this chalcone have also been documented:

  • Cytokine Suppression : In a murine model, the compound suppressed TNF-α production by up to 50% in peritoneal macrophages after lipopolysaccharide stimulation . This suggests its potential use in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparison table is provided below:

Compound NameStructureAnticancer Activity (IC50)Antimicrobial ActivityAnti-inflammatory Activity
This compoundStructure5.48 - 4.53 µMMIC = 50 µg/mLTNF-α suppression by 50%
1-(3,4-Dimethoxyphenyl)-3-furan-2-ylprop-2-en-1-one-VariesVariesVaries
1-(4-Methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one-VariesVariesVaries

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